![molecular formula C12H9Cl2N B3025362 [1,1'-Biphenyl]-2-amine, 3',4'-dichloro- CAS No. 872121-80-7](/img/structure/B3025362.png)

[1,1'-Biphenyl]-2-amine, 3',4'-dichloro-

Übersicht

Beschreibung

“[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” is an organic compound. It is an aromatic amine . It is structurally related to isothiazole .

Synthesis Analysis

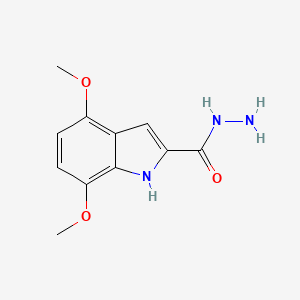

The synthesis of “[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” involves the condensation of unsubstituted and methyl- or chlorine-substituted aromatic amine with formaldehyde . This process normally requires acid catalysis . In history, strong inorganic acids such as HCl were often used to catalyze homogeneous synthesis of diaminodiphenyl methanes through multistep including salinization, condensation, and neutralization .Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

The chemical reactions of “[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” involve the condensation of o-chloroaniline and formaldehyde over acidic zeolites . The mechanism of MOCA synthesis has been interpreted in detail, which also suggested that deposition of basic intermediates on active sites and accumulation of polymeric by-products in pore channels of the catalyst could cause significant decay of HY (11) activity and selectivity under severe conditions .Physical And Chemical Properties Analysis

Physical properties of matter include color, density, hardness, and melting and boiling points . The molecular weight of “[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” is 253.127 .Wissenschaftliche Forschungsanwendungen

Conducting Polymers and Nanodevices

2-(3,4-dichlorophenyl)aniline: and its derivatives belong to a class of nitrogen-containing aromatic heterocyclic conducting polymers. These materials exhibit excellent optoelectronic properties, high charge carrier mobility, and remarkable morphological stability. Researchers have explored their potential in nanodevices, rechargeable batteries, and electrochemical transistors . The electropolymerization of carbazole moieties at specific positions (2,7 or 3,6) results in distinct polymers with varying bandgap energies and conjugation lengths. Poly(2,7-carbazole) displays extended conjugation due to its lower bandgap energy and poly(para-phenylene)-like structure .

Synthesis of Aminobenzophenones via Friedel–Crafts Benzoylation

2-(3,4-dichlorophenyl)aniline: serves as a valuable precursor in the synthesis of aminobenzophenones. Researchers have developed an efficient pathway using copper triflate as a catalyst. This method allows for the facile recovery and reuse of the catalyst without loss of activity. Ionic liquids and microwave heating have also proven fruitful in this context .

Biological Potential and Anticancer Therapy

Aminobenzophenone derivatives play a crucial role in organic synthesis and are particularly relevant for anticancer therapy. For instance, 4-aminobenzophenones serve as precursors for benzothiazole and triazole derivatives. Their synthesis involves Fries rearrangement, ortho-acylation of anilides, addition of arylboronic acids, or cross-coupling with N-nitrosoanilines and toluene derivatives .

Preparation of Benzothiazole-Heterocyclic Derivatives

Researchers have prepared new benzothiazole-heterocyclic derivatives, which may have potential applications in various fields. While the exact details are beyond the scope of this summary, these compounds represent an exciting avenue for further investigation .

Key Intermediate in Hexaflumuron Synthesis

2-(3,4-dichlorophenyl)aniline: plays a crucial role as a key intermediate in the synthesis of hexaflumuron, a pesticide. An improved and practical route has been reported, achieving a high overall yield and purity .

Other Applications and Future Research

Beyond the mentioned fields, ongoing research may uncover additional applications for this compound. Its unique properties, such as the bridged biphenyl unit and natural functionalizing ability of the nitrogen atom, make it an intriguing subject for further exploration .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVFZLUOEPWZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588088 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-2-amine, 3',4'-dichloro- | |

CAS RN |

872121-80-7 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole](/img/structure/B3025293.png)

![[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3025299.png)

![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3025302.png)